3-(1H-Imidazol-2-YL)propan-1-amine
Overview
Description
3-(1H-Imidazol-2-YL)propan-1-amine is a compound with the chemical formula C6H11N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .
Synthesis Analysis
Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The absence of signals belonging to the NH2 group was the most important evidence of this reaction .Molecular Structure Analysis
The molecular weight of 3-(1H-Imidazol-2-YL)propan-1-amine is 125.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Signals for propyl carbons attached to nitrogen atoms were observed in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Physical And Chemical Properties Analysis
3-(1H-Imidazol-2-YL)propan-1-amine has an exact mass of 125.10 . The elemental analysis shows that it contains 57.57% Carbon, 8.86% Hydrogen, and 33.57% Nitrogen .Scientific Research Applications
Therapeutic Potential
- Scientific Field : Pharmacology
- Application Summary : Imidazole, a core component of 3-(1H-Imidazol-2-YL)propan-1-amine, is known for its broad range of chemical and biological properties. It’s used in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Synthesis of Metal-Organic Frameworks (MOFs)
- Scientific Field : Material Science
- Application Summary : 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM), a derivative of imidazole, is used in the synthesis of MOFs .
- Methods of Application : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .
- Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .
Synthesis of pH-sensitive Polyaspartamide Derivatives
- Scientific Field : Polymer Chemistry
- Application Summary : 1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives .
- Methods of Application : It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
Imidazole derivatives have many applications in the fields of pharmacology and chemistry, and due to these properties, they are in the class of compounds that have been studied extensively . As a result of the researches, the molecules containing the imidazole group are antifungal, antibacterial , and more. Therefore, the future directions of 3-(1H-Imidazol-2-YL)propan-1-amine could be in the development of new drugs with these properties.
properties
IUPAC Name |
3-(1H-imidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOODJDSFSURF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535020 | |
Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-2-YL)propan-1-amine | |
CAS RN |
41306-56-3 | |
Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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